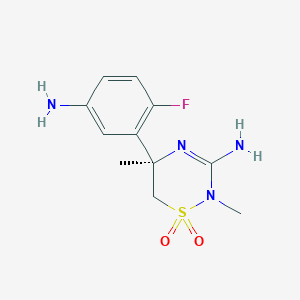
5-(5-Amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-2H-1,2,4-thiadiazin-3-amine 1,1-dioxide, (5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- is a complex organic compound that belongs to the class of thiadiazines This compound is characterized by its unique structure, which includes a thiadiazine ring fused with an amino and fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
化学反応の分析
Types of Reactions
2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties are being investigated for use in materials science and other industrial applications.
作用機序
The mechanism by which 2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
類似化合物との比較
Similar Compounds
Thiopropamine: A stimulant drug with a similar thiadiazine structure but different functional groups.
2-Thiophenemethylamine: Another compound with a thiadiazine ring, used in various chemical applications.
Uniqueness
What sets 2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- apart is its specific combination of functional groups, which imparts unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial use.
特性
CAS番号 |
1975138-46-5 |
|---|---|
分子式 |
C11H15FN4O2S |
分子量 |
286.33 g/mol |
IUPAC名 |
(5R)-5-(5-amino-2-fluorophenyl)-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-3-amine |
InChI |
InChI=1S/C11H15FN4O2S/c1-11(8-5-7(13)3-4-9(8)12)6-19(17,18)16(2)10(14)15-11/h3-5H,6,13H2,1-2H3,(H2,14,15)/t11-/m0/s1 |
InChIキー |
XXTMTGDWWZJQQV-NSHDSACASA-N |
異性体SMILES |
C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)N)F |
正規SMILES |
CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















